But-2-ynyl-hexyl-dimethyl-ammonium

Description

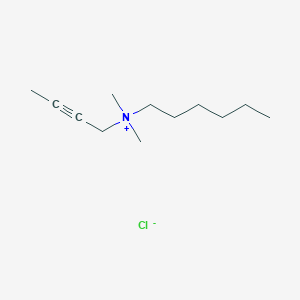

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H24ClN |

|---|---|

Molecular Weight |

217.78 g/mol |

IUPAC Name |

but-2-ynyl-hexyl-dimethylazanium;chloride |

InChI |

InChI=1S/C12H24N.ClH/c1-5-7-9-10-12-13(3,4)11-8-6-2;/h5,7,9-12H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

PHTZEAFKHIKPJD-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCC[N+](C)(C)CC#CC.[Cl-] |

solubility |

27.8 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthetic Methodologies for But 2 Ynyl Hexyl Dimethyl Ammonium and Analogous Structures

Strategies for But-2-ynyl Moiety Incorporation

The introduction of the but-2-ynyl group is a critical step in the synthesis. This is most commonly achieved through the use of a but-2-ynylating agent, typically a 1-halo-2-butyne, such as 1-bromo-2-butyne (B41608) or 1-chloro-2-butyne. These reagents are employed in nucleophilic substitution reactions where a tertiary amine attacks the electrophilic carbon atom bearing the halogen, displacing it and forming a new carbon-nitrogen bond.

The reactivity of the 1-halo-2-butyne is dependent on the nature of the halogen, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. wikipedia.org The choice of the specific halide is often a balance between reactivity and the stability of the starting material. The synthesis of these but-2-ynylating agents themselves can be accomplished through various established methods in organic chemistry, often starting from but-2-yn-1-ol.

Approaches to Hexyl and Dimethyl Amine Precursors

The core of the but-2-ynyl-hexyl-dimethyl-ammonium structure, prior to the final quaternization step, is the tertiary amine precursor, N,N-dimethylhexylamine. fishersci.casigmaaldrich.com There are several well-established routes to synthesize this key intermediate.

One common method is the direct alkylation of dimethylamine (B145610) with a hexyl halide, such as 1-bromohexane (B126081) or 1-chlorohexane. researchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid that is formed, preventing the protonation of the amine and allowing the reaction to proceed to completion. dtic.mil However, a significant challenge with this method is the potential for over-alkylation, leading to the formation of the quaternary ammonium (B1175870) salt as an undesired byproduct. researchgate.net

Another effective approach is the reductive amination of hexanal (B45976) with dimethylamine. This method involves the initial formation of an iminium ion from the reaction of hexanal and dimethylamine, which is then reduced in situ to the desired tertiary amine. This one-pot procedure is often preferred due to its high efficiency and selectivity.

The commercial availability of N,N-dimethylhexylamine also provides a direct route for its use in subsequent quaternization steps. fishersci.casigmaaldrich.comnih.gov

Quaternization Reactions: Formation of the Ammonium Center

The final and defining step in the synthesis of this compound is the quaternization of the N,N-dimethylhexylamine precursor. This reaction, a classic example of a nucleophilic substitution (SN2) reaction, involves the attack of the lone pair of electrons on the nitrogen atom of the tertiary amine onto the electrophilic carbon of the but-2-ynylating agent. nih.gov This process is often referred to as the Menshutkin reaction. wikipedia.orgnih.gov

Direct alkylation is the most straightforward method for the synthesis of quaternary ammonium salts. unacademy.comnih.gov In the context of producing this compound, this would involve the direct reaction of N,N-dimethylhexylamine with a 1-halo-2-butyne. researchgate.net

The reaction is typically conducted in a polar solvent to facilitate the stabilization of the charged transition state and the resulting ionic product. wikipedia.org The choice of solvent can significantly impact the reaction rate and yield. The reaction can be performed with or without a solvent, and the process can be continuous or batch-wise. google.com The reaction temperature is a critical parameter, with higher temperatures generally leading to faster reaction rates, although they can also promote decomposition and side reactions. google.comrsc.org

| Tertiary Amine | Alkylating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| N,N-dimethyldecylamine | Methyl Iodide | Methanol | 20-70 | N/A | N/A |

| Di(coco alkyl)methyl amine | Methyl Chloride | None | 110 | 2 hours | 98% |

| DMAEMA | Alkyl Halide | Chloroform | 50-55 | 24 hours | 36-95% |

| Quinuclidin-3-ol | Alkyl Bromide | N/A | Ambient | 2-3 days | 46-95% |

While not the most direct route to this compound, the Mannich reaction represents a powerful tool for the synthesis of related aminoalkyl-substituted alkynes. nih.gov The classic Mannich reaction is a three-component condensation involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine. nih.gov

In a variation relevant to the synthesis of alkynyl-substituted amines, a terminal alkyne can act as the active hydrogen component. The reaction of a terminal alkyne, formaldehyde, and a secondary amine, such as dimethylamine, in the presence of a suitable catalyst (often a copper salt), can yield a propargyl amine. While this would not directly produce the but-2-ynyl moiety, it highlights a versatile methodology for creating C-C bonds adjacent to a nitrogen atom. Quaternization of the resulting tertiary amine could then be performed as a subsequent step. The Mannich reaction is particularly valuable for its ability to construct complex molecules in a single step. rsc.orgresearchgate.net

Enantioselective and Diastereoselective Synthetic Pathways

The synthesis of chiral quaternary ammonium salts, where the nitrogen atom itself is a stereocenter, presents a significant synthetic challenge. nih.gov For a molecule like this compound, if the substituents were all different, the nitrogen atom would be a chiral center. However, the presence of two methyl groups means this specific compound is achiral.

Nevertheless, the principles of enantioselective synthesis are relevant for analogous structures where four different groups are attached to the nitrogen. Strategies for achieving enantioselectivity include the use of chiral alkylating agents, the quaternization of chiral tertiary amines, or the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the quaternization reaction. acs.org Recent advances have demonstrated that supramolecular recognition processes can be used to achieve high enantioselectivity in the synthesis of chiral ammonium cations. nih.gov Diastereoselective pathways become relevant when the amine or the alkylating agent already contains a stereocenter, and the goal is to control the formation of a new stereocenter in a specific relationship to the existing one.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound, particularly the final quaternization step, is crucial for maximizing yield and purity while minimizing reaction time and energy consumption. Key parameters that can be adjusted include the solvent, temperature, reaction time, and the molar ratio of reactants. google.comrsc.org

The choice of solvent can have a profound effect on the reaction rate, with polar aprotic solvents often being favored for SN2 reactions. researchgate.net Temperature is another critical factor; while higher temperatures can increase the reaction rate, they can also lead to the degradation of the product. google.comrsc.org Therefore, a careful balance must be struck. The molar ratio of the tertiary amine to the alkylating agent can also be varied to drive the reaction to completion. google.com

Modern techniques, such as the use of flow reactors, can offer significant advantages over traditional batch processes, allowing for better temperature control, improved safety, and higher throughput. rsc.org In-line monitoring techniques, like NMR spectroscopy, can be used to track the progress of the reaction in real-time, allowing for precise determination of the optimal reaction conditions. rsc.org

| Parameter | Effect on Reaction | Typical Considerations |

|---|---|---|

| Solvent | Affects reaction rate and solubility of reactants and products. researchgate.net | Polar aprotic solvents (e.g., acetonitrile, DMF) often accelerate SN2 reactions. Protic solvents (e.g., alcohols) can also be effective. rsc.org |

| Temperature | Higher temperatures increase reaction rate but can also lead to decomposition. google.com | Optimal temperature is a balance between reaction speed and product stability. Typically ranges from room temperature to reflux. google.comrsc.org |

| Reactant Ratio | Using an excess of one reactant can drive the reaction to completion. google.com | The molar ratio of amine to alkyl halide is often varied to maximize the conversion of the limiting reagent. google.com |

| Leaving Group | The nature of the halide on the alkylating agent affects its reactivity. wikipedia.org | Reactivity order: I > Br > Cl. The choice depends on a balance of reactivity and cost/availability. wikipedia.org |

| Pressure | Can be used to keep volatile reactants in the liquid phase. google.com | Particularly relevant for reactions involving gaseous alkylating agents like methyl chloride. google.com |

Advanced Characterization Methodologies for But 2 Ynyl Hexyl Dimethyl Ammonium

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of But-2-ynyl-hexyl-dimethyl-ammonium, providing detailed information about its atomic connectivity and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for elucidating the carbon-hydrogen framework of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are critical for assigning the chemical shifts and coupling constants of the protons and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the hexyl chain, the dimethyl groups attached to the nitrogen, the methylene group adjacent to the alkyne, and the terminal methyl group of the butynyl moiety. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the carbons in the alkyl chain, the N-methyl groups, and particularly the sp-hybridized carbons of the alkyne functional group are key diagnostic markers.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-(CH₃)₂ | ~3.0 | Singlet |

| N-CH₂-(CH₂)₄-CH₃ | ~3.2 | Multiplet |

| N-CH₂-C≡C-CH₃ | ~4.0 | Singlet |

| CH₃-C≡C- | ~1.8 | Singlet |

| -(CH₂)₄- | 1.2-1.7 | Multiplet |

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| N-(CH₃)₂ | ~50 |

| N-CH₂-(CH₂)₄-CH₃ | ~65 |

| N-CH₂-C≡C-CH₃ | ~55 |

| C≡C | 70-90 |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is utilized to determine the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would provide a highly accurate mass measurement of the molecular ion. nih.gov The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would offer further structural confirmation by showing characteristic losses of alkyl and alkynyl fragments. nih.gov

The primary ion observed in positive-ion ESI-MS would be the cationic form of the molecule, [C₁₂H₂₄N]⁺. The accurate mass of this ion would be used to confirm the elemental composition.

Expected Mass Spectrometry Data

| Ion | Calculated m/z |

|---|

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups present in this compound. The presence of C-H bonds in the alkyl groups, the C-N bond of the ammonium (B1175870) group, and the C≡C triple bond of the alkyne would each give rise to distinct absorption bands in the IR spectrum.

Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C-H (sp³) stretch | 2850-3000 |

| C≡C stretch | 2100-2260 (weak) |

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for the separation of this compound from any reaction impurities and for the assessment of its purity. Due to the ionic nature of the compound, ion-pair chromatography or hydrophilic interaction liquid chromatography (HILIC) would be suitable methods. nih.gov

A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase containing an ion-pairing agent like heptafluorobutyric acid (HFBA) to improve retention and peak shape. nih.gov Detection could be achieved using a charged aerosol detector (CAD) or a mass spectrometer. The purity of the compound is determined by the percentage of the main peak area relative to the total peak area in the chromatogram.

X-ray Crystallography for Absolute Structure Determination

For a definitive confirmation of the three-dimensional molecular structure, single-crystal X-ray crystallography is the gold standard. wikipedia.org This technique requires the formation of a high-quality single crystal of a salt of this compound (e.g., with a bromide or chloride counter-ion). By measuring the diffraction pattern of X-rays passing through the crystal, the precise positions of all atoms in the crystal lattice can be determined. wikipedia.org This provides unambiguous proof of the molecular connectivity and stereochemistry, as well as information on bond lengths and angles. wikipedia.org

Elemental Analysis for Compositional Verification

Elemental analysis provides a quantitative determination of the percentage of carbon, hydrogen, and nitrogen in the compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₂H₂₄N⁺, typically analyzed as a salt, e.g., C₁₂H₂₄NBr). A close agreement between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the synthesized compound.

Theoretical Elemental Composition for C₁₂H₂₄NBr

| Element | Percentage |

|---|---|

| Carbon (C) | 55.38% |

| Hydrogen (H) | 9.30% |

| Nitrogen (N) | 5.38% |

Mechanistic Investigations of But 2 Ynyl Hexyl Dimethyl Ammonium Reactions and Interactions

Reaction Mechanism Studies in Synthesis (e.g., Quaternization Kinetics)

The primary synthetic route to But-2-ynyl-hexyl-dimethyl-ammonium, like other quaternary ammonium (B1175870) salts, is the Menshutkin reaction. wikipedia.org This reaction involves the nucleophilic substitution of an alkyl halide by a tertiary amine. For the target compound, two main pathways are feasible:

Reaction of N,N-dimethylhexylamine with a 1-halo-but-2-yne (e.g., 1-bromo-but-2-yne).

Reaction of N,N-dimethylbut-2-yn-1-amine with a hexyl halide (e.g., 1-bromohexane).

The reaction proceeds via a bimolecular nucleophilic substitution (S_N_2) mechanism. tue.nlnih.gov In this single-step process, the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon atom of the alkyl halide, leading to the displacement of the halide ion (the leaving group). tue.nl This forms a new carbon-nitrogen bond and results in the positively charged quaternary ammonium cation and the displaced halide anion.

Kinetic studies of the Menshutkin reaction consistently show that it follows second-order kinetics, being first-order with respect to the concentration of the tertiary amine and first-order with respect to the alkyl halide. nd.edusciensage.info The rate of this quaternization reaction is significantly influenced by several factors, including the nature of the solvent, the reactivity of the alkyl halide, and the steric structure of the amine.

Key Factors Influencing Quaternization Kinetics:

Solvent: Polar solvents are known to accelerate the Menshutkin reaction because they can stabilize the charged transition state, which is more polar than the reactants. nih.gov However, the effect is complex and does not always correlate directly with solvent polarity. nih.gov

Alkyl Halide: The reactivity of the alkylating agent depends on the leaving group ability of the halide. The typical order of reactivity is R-I > R-Br > R-Cl. wikipedia.org The structure of the alkyl group is also critical, with allylic and benzylic halides being particularly reactive due to the stabilization of the S_N_2 transition state. wikipedia.orgnd.edu

Amine Structure: The nucleophilicity of the tertiary amine is a key factor. Electron-donating groups on the amine increase its reactivity, while steric hindrance around the nitrogen atom can significantly slow down the reaction rate. dtic.mil

| Factor | Effect on Reaction Rate | Rationale |

| Solvent Polarity | Generally increases | Stabilization of the polar, charged transition state. nih.gov |

| Leaving Group | I > Br > Cl | Weaker C-X bond and better stability of the larger halide anion as a leaving group. wikipedia.org |

| Alkyl Halide Structure | Allylic, Benzylic > Primary > Secondary | S_N_2 reactions are sensitive to steric hindrance; allylic/benzylic systems have stabilized transition states. wikipedia.org |

| Amine Steric Hindrance | Decreases | Hinders the approach of the nucleophilic nitrogen to the electrophilic carbon. dtic.mil |

| A summary of factors affecting the kinetics of the Menshutkin reaction. |

Mechanistic Studies of Hydroamination and Related Processes Involving Alkyne Moieties

The but-2-ynyl group in the molecule provides a site for further functionalization, most notably through hydroamination. Hydroamination is the formal addition of an N-H bond of an amine across the carbon-carbon triple bond, representing a highly atom-economical method for creating new C-N bonds. libretexts.orgwikipedia.org This reaction is not spontaneous and requires a catalyst. wikipedia.org For internal alkynes like the but-2-ynyl moiety, various transition-metal catalysts can be employed, each operating through a distinct mechanism.

Catalytic Mechanisms for Internal Alkyne Hydroamination:

Early Transition Metals (e.g., Ti, Zr): The proposed mechanism often involves the formation of a catalytically active metal-imido complex (M=NR). This species undergoes a [2+2] cycloaddition with the alkyne to form a four-membered metallacycle intermediate (an azametallacyclobutene). Subsequent protonolysis of the metal-carbon bond by another amine molecule releases the enamine or imine product and regenerates the catalyst. libretexts.orgnih.gov DFT studies suggest that for alkene hydroamination, the proton transfer step has a very high activation energy, explaining why alkyne hydroamination is comparatively easier. nih.gov

Late Transition Metals (e.g., Au, Pd, Cu): With these metals, two primary mechanistic pathways are considered. nih.gov The most common pathway involves the coordination of the alkyne to the metal center, which activates the alkyne toward nucleophilic attack by the amine. wikipedia.orgnih.gov An alternative mechanism involves the initial oxidative addition of the amine's N-H bond to the low-valent metal center, followed by insertion of the alkyne into the newly formed Metal-Nitrogen bond and subsequent reductive elimination to yield the product. nih.gov For copper-catalyzed systems, a syn-selective addition of a Cu-H species across the alkyne generates a vinylcopper intermediate, which is then intercepted by an electrophilic amine source. nih.gov

Lanthanide Metals (e.g., La, Sm, Lu): Lanthanide-catalyzed hydroamination typically proceeds via a metal-amido intermediate. The alkyne then inserts into the Lanthanide-Nitrogen bond. libretexts.orgwikipedia.org The rate-determining step in this cycle is often the β-hydride insertion. libretexts.org These catalysts are highly effective, particularly for intramolecular reactions.

| Catalyst Class | Key Intermediate(s) | General Mechanism |

| Early Transition Metals (Ti, Zr) | Metal-imido (M=NR), Azametallacyclobutene | [2+2] Cycloaddition of alkyne to metal-imido complex, followed by protonolysis. libretexts.orgnih.gov |

| Late Transition Metals (Au, Pd, Cu) | π-Alkyne complex, Vinylmetal species | Nucleophilic attack of amine on metal-activated alkyne OR oxidative addition of amine. nih.govnih.gov |

| Lanthanides (La, Sm) | Metal-amido (Ln-NR₂) | Insertion of alkyne into the Metal-Nitrogen bond, followed by protonolysis. libretexts.orgwikipedia.org |

| A summary of proposed catalytic mechanisms for the hydroamination of internal alkynes. |

Adsorption Mechanisms in Material Science Applications

Quaternary ammonium salts containing alkyne functionalities are well-regarded for their role as corrosion inhibitors for metals, particularly for steel in acidic environments. kfupm.edu.sabu.edu.eg The effectiveness of this compound as a corrosion inhibitor is predicated on its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. bu.edu.egohio.edu The adsorption process is complex, involving a combination of physical and chemical interactions.

The mechanism of inhibition involves the adsorption of the inhibitor molecules onto the metal surface, which can occur through two main processes:

Physisorption: This process involves electrostatic interactions between the inhibitor and the metal surface. In acidic solutions, the metal surface typically acquires a negative charge due to the adsorption of anions (e.g., Cl⁻) from the acid. The positively charged quaternary nitrogen atom (N⁺) of the this compound molecule is then electrostatically attracted to this negatively charged surface. bu.edu.egmdpi.com Additionally, van der Waals forces between the hydrophobic hexyl chains of adjacent adsorbed molecules contribute to the stability and density of the protective film. ekb.eg

Chemisorption: This involves the formation of coordinate covalent bonds between the inhibitor molecule and the metal. The but-2-ynyl group plays a crucial role here. The π-electrons of the carbon-carbon triple bond can be shared with the vacant d-orbitals of the iron atoms on the steel surface. bu.edu.eg This electron donation creates a stronger bond than physisorption, leading to a more robust and stable inhibitor film.

| Adsorption Parameter | Typical Value for QAC Inhibitors | Significance |

| ΔG°ads (Free Energy of Adsorption) | -30 to -42 kJ/mol | Negative value indicates spontaneous adsorption. Magnitude suggests a mixed mode of physisorption and chemisorption. kfupm.edu.saresearchgate.net |

| Kads (Adsorption Equilibrium Constant) | 1.53 x 10⁵ L/mol | A large value indicates strong adsorption and high surface coverage, leading to better inhibition efficiency. kfupm.edu.saresearchgate.net |

| Representative thermodynamic data for the adsorption of similar quaternary ammonium salt (QAS) corrosion inhibitors on mild steel. |

Computational Chemistry and Theoretical Modeling of this compound Systems

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful tool for investigating the mechanistic details of reactions and interactions at a molecular level. researchgate.netkfupm.edu.sa For a molecule like this compound, theoretical modeling can provide deep insights into its synthesis, reactivity, and adsorption behavior, complementing experimental findings. rsc.org

Modeling Reaction Mechanisms: DFT calculations are employed to map the potential energy surfaces of chemical reactions. For the Menshutkin synthesis, theoretical models can predict the structure of the S_N_2 transition state and calculate the activation energy, offering insight into reaction kinetics and the influence of solvents. nih.govnih.gov Similarly, for the hydroamination of the alkyne moiety, DFT can be used to compare the feasibility of different catalytic cycles (e.g., [2+2] cycloaddition vs. nucleophilic attack), identify the rate-determining step, and explain the regioselectivity of the reaction. nih.govnih.gov

Modeling Adsorption Processes: In the context of corrosion inhibition, DFT and Molecular Dynamics (MD) simulations are used to model the interaction between the inhibitor molecule and a metal surface (e.g., an Fe (110) crystal plane for steel). mdpi.comresearchgate.net These simulations can determine:

Adsorption Energy: The calculated energy released upon adsorption indicates the stability of the inhibitor-metal bond. A higher adsorption energy correlates with stronger inhibition. mdpi.combibliotekanauki.pl

Molecular Orientation: Modeling can predict the most stable geometric arrangement of the molecule on the surface, clarifying the roles of the cationic head, alkyl chain, and alkyne group.

Electronic Properties: Quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial. A high EHOMO value indicates a strong tendency to donate electrons (facilitating chemisorption), while a low ELUMO value suggests an ability to accept electrons from the metal. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's reactivity. kfupm.edu.saresearchgate.net

| Quantum Chemical Parameter | Significance in Corrosion Inhibition |

| EHOMO (Highest Occupied Molecular Orbital Energy) | Represents the electron-donating ability of the molecule. Higher values facilitate adsorption on the metal surface. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Represents the electron-accepting ability. Lower values allow for back-donation from the metal, strengthening the bond. |

| Energy Gap (ΔE = ELUMO - EHOMO) | Indicates the reactivity of the inhibitor molecule. A lower ΔE implies higher reactivity and potentially better inhibition efficiency. |

| Dipole Moment (μ) | A higher dipole moment may increase the adsorption of the molecule on the metal surface due to dipole-dipole interactions. |

| A summary of key quantum chemical parameters calculated via DFT and their relevance to predicting the efficacy of corrosion inhibitors. kfupm.edu.saresearchgate.net |

Academic Research Applications and Advanced Topics of But 2 Ynyl Hexyl Dimethyl Ammonium

Catalytic Applications of Quaternary Ammonium (B1175870) Structures

Quaternary ammonium salts are widely recognized for their utility as phase-transfer catalysts (PTCs) in organic chemistry. wikipedia.org These catalysts facilitate reactions between reactants located in separate immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants across the phase boundary. The structure of But-2-ynyl-hexyl-dimethyl-ammonium, featuring a hydrophilic ammonium cation and a lipophilic hexyl group, makes it a suitable candidate for such applications. The positively charged nitrogen head can pair with an anionic reactant in the aqueous phase, and the surrounding alkyl groups allow the resulting ion pair to dissolve in the organic phase, where the reaction can proceed.

Beyond phase-transfer catalysis, quaternary ammonium structures are employed as catalysts in various synthetic processes. koyonchem.com They are known to catalyze the synthesis of organic silicon compounds, such as silicone oils, and act as condensation catalysts. koyonchem.com In principle, this compound could be utilized in these areas. Furthermore, the terminal alkyne group (but-2-ynyl) offers a unique advantage; it can be used to anchor the catalyst to a solid support, such as a polymer resin. This immobilization facilitates catalyst recovery and reuse, a key principle of green chemistry.

Integration into Functional Materials and Supramolecular Assemblies

The amphiphilic nature of this compound allows for its integration into complex materials and self-assembled systems. mdpi.comresearchgate.net The combination of distinct organic (hexyl and butynyl groups) and inorganic (charged ammonium) components facilitates the formation of intricate molecular architectures. rsc.org These molecules can self-organize in solution to form supramolecular structures like micelles or vesicles, which can serve as nanoreactors or delivery systems.

A key feature of this compound is the but-2-ynyl group, which serves as a reactive handle for covalent integration into larger systems. This alkyne moiety can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction. This allows for the precise incorporation of the quaternary ammonium functionality into polymers, hydrogels, or onto the surface of nanoparticles. nih.gov This approach is used to create materials with tailored properties, such as antimicrobial surfaces or modified electrodes. For instance, polymers functionalized with such QACs are a major area of research for creating antimicrobial biomaterials. nih.gov

Quaternary ammonium compounds are a cornerstone of surfactant science, and this compound fits this class. wikipedia.orgalfa-chemistry.com Surfactants are amphiphilic molecules that lower the surface or interfacial tension between different phases, such as air-water or oil-water. mdpi.com The hexyl chain of the molecule provides the necessary hydrophobicity to drive its accumulation at interfaces, while the dimethylammonium head group provides hydrophilicity.

In materials science, these surfactant properties are harnessed for several purposes:

Wetting and Dispersing Agents: They can be used to improve the wetting of aqueous solutions on hydrophobic surfaces or to disperse solid particles in a liquid medium. mdpi.com

Emulsifiers: They stabilize emulsions of immiscible liquids, which is critical in the production of paints, coatings, and certain plastics.

Template Agents: In the synthesis of porous materials like molecular sieves or mesoporous silica, QACs can act as templates, where their self-assembled micellar structures direct the formation of the material's pores. koyonchem.com

Nanoparticle Stabilization: They can adsorb onto the surface of newly formed nanoparticles, preventing aggregation and controlling particle size and shape during synthesis. mdpi.com

The development of materials that respond to external stimuli is a frontier in materials science. While this compound is not intrinsically photoresponsive, its structure is ideal for building such systems. The but-2-ynyl group can be chemically modified by attaching photo-isomerizable molecules, such as azobenzene. Upon irradiation with light of a specific wavelength, the attached group would change its shape, triggering a macroscopic change in the material, for instance, in the hydrophobicity of a surface or the permeability of a membrane.

The photochemical fate of QACs is also a subject of study, particularly their degradation in the environment. While direct photolysis is often slow, reactions with photochemically generated species like hydroxyl radicals can be a significant degradation pathway. rsc.orgresearchgate.net Research has also explored the role of QACs like betaines as photoprotective compounds in biological systems, such as reef-building corals, where they may help mitigate damage from light-induced stress. frontiersin.org

Interfacial Phenomena and Surface Chemistry Studies

The study of interfacial phenomena is fundamental to understanding and utilizing surfactants. This compound, like other QACs, adsorbs at interfaces to form soluble films that alter the surface properties. mdpi.comnih.gov A key parameter is the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to aggregate into micelles in the bulk solution, leading to a plateau in surface tension reduction.

The balance between the hydrophobic hexyl chain and the hydrophilic head group dictates its efficiency as a surface-active agent. Shorter chains, like the C6 hexyl group, generally lead to higher CMC values and less dramatic surface tension reduction compared to their longer-chain (C12-C16) counterparts. The specific properties of this compound would be determined by this interplay, as illustrated by representative data for analogous QACs.

Table 1: Representative Interfacial Properties of Quaternary Ammonium Surfactants

| Compound (Analogues) | Alkyl Chain | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |

|---|---|---|---|

| Hexyltrimethylammonium Bromide | C6 | ~450 | ~50 |

| Octyltrimethylammonium Bromide | C8 | ~130 | ~45 |

| Decyltrimethylammonium Bromide | C10 | ~65 | ~38 |

Note: This table presents approximate values for analogous compounds to illustrate trends. Actual values for this compound would require experimental measurement.

Chemical Probe Development and Molecular Recognition Studies

The unique structure of this compound makes it a valuable platform for developing chemical probes. The but-2-ynyl group is a prime target for modification via click chemistry, allowing for the attachment of reporter groups like fluorophores or affinity tags like biotin. Such derivatized probes could be used to study biological systems, for example, by labeling specific cellular components or tracking the molecule's interaction with biological membranes.

Molecular recognition relies on specific non-covalent interactions. The positively charged quaternary ammonium head can engage in strong electrostatic interactions with anionic molecules or negatively charged surfaces, such as the phosphate (B84403) groups in the lipid bilayers of cell membranes. nih.gov This interaction is the basis for the antimicrobial activity of many QACs and can be harnessed for molecular recognition studies to probe the surface charge and composition of cells or synthetic vesicles.

Derivatization and Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the performance of molecules for a specific application. mdpi.com this compound is an excellent scaffold for such studies due to its distinct functional domains that can be systematically modified.

Derivatization: The but-2-ynyl group is the most versatile site for derivatization. It can undergo a wide range of reactions, including:

Click chemistry to attach diverse functional groups.

Reduction to an alkene or alkane to probe the importance of the triple bond.

Sonogashira coupling to introduce aryl groups.

Mannich reactions to add aminomethyl functionalities.

Structure-Activity Relationships: By creating a library of derivatives, researchers can study how structural modifications influence function. For QACs, key relationships are well-established:

Alkyl Chain Length: This is a critical determinant of surfactant and biological activity. For antimicrobial efficacy, activity often peaks with chain lengths between C12 and C16. nih.govnih.gov The shorter C6 chain in this compound would likely confer lower surfactant efficiency and biocidal activity compared to these longer-chain analogues.

Head Group: While the dimethylammonium group is common, modifying the methyl groups to larger alkyl groups can impact steric hindrance and the molecule's ability to pack at interfaces.

Counter-ion: The anion associated with the quaternary ammonium cation can influence the compound's solubility and activity. nih.gov

Table 2: General Structure-Activity Relationship (SAR) Principles for QACs

| Structural Feature | Variation | Impact on Property (General Trend) |

|---|---|---|

| Hydrophobic Tail | Increasing Alkyl Chain Length (e.g., C6 to C16) | Decreases CMC; Increases surface activity; Increases antimicrobial activity (up to a point) |

| Hydrophilic Head | Increasing size of N-alkyl groups | May decrease packing efficiency at interfaces; Can alter biological specificity |

| Reactive Group | Presence of Alkyne (vs. Alkane) | Enables covalent attachment (functionalization); Can be used to tune electronic properties |

These studies are essential for designing new catalysts, materials, and probes with precisely tuned properties based on the versatile this compound framework.

Conclusions and Future Research Trajectories for But 2 Ynyl Hexyl Dimethyl Ammonium

Summary of Current Academic Understanding

While research on But-2-ynyl-hexyl-dimethyl-ammonium is not publicly available, a significant body of knowledge exists for the broader class of quaternary ammonium (B1175870) salts, which provides a framework for understanding its likely characteristics.

The presence of a hexyl group in this compound suggests a moderate lipophilic character, which is a common feature in many functional QAS. The length of the N-alkyl chain is a critical determinant of the antimicrobial and physicochemical properties of these compounds. nih.govnih.gov For instance, antimicrobial activity is often optimized with alkyl chains ranging from C8 to C14. nih.gov

The most distinctive feature of the target compound is the but-2-ynyl group. The incorporation of alkynyl functionalities into QAS is a more recent area of investigation. An alkyne group introduces rigidity and specific reactivity, which can be exploited for further chemical modifications or to influence the material's bulk properties. Research on other alkynyl-substituted QAS has shown their potential as effective antibacterial agents. mdpi.com This suggests that the but-2-ynyl group in the target compound could confer interesting biological activity or serve as a reactive handle for creating more complex molecules.

The synthesis of such a compound would likely follow established methods for producing quaternary ammonium salts. The most common method is the alkylation of a tertiary amine with an appropriate alkyl halide, a process also known as the Menshutkin reaction. quora.comlibretexts.org In the case of this compound, one could envision the reaction of hexyldimethylamine with a 4-halo-but-2-yne, or alternatively, the reaction of but-2-ynyldimethylamine with a hexyl halide.

The physicochemical properties of QAS, such as melting point, viscosity, and conductivity, are highly dependent on the structure of both the cation and the anion. acs.orgnih.gov The introduction of different functional groups can significantly alter these properties. For example, functionalized imidazolium (B1220033) salts have been extensively studied as precursors for TSILs with applications in catalysis and separations. psu.edu It is plausible that this compound could be designed as an ionic liquid with a specific melting point and solvent properties, depending on the choice of the counter-anion.

Identification of Knowledge Gaps

The primary and most significant knowledge gap is the complete lack of empirical data for this compound in the scientific literature. This absence means that all aspects of its synthesis, properties, and potential applications are currently speculative.

Specific knowledge gaps include:

Optimized Synthesis and Purification: While general synthetic routes can be proposed, the optimal reaction conditions, yields, and purification methods for this specific compound are unknown.

Physicochemical Properties: There is no data on its fundamental physical properties, such as melting point, boiling point, density, viscosity, and thermal stability. These properties are crucial for determining its potential applications, for example, as an ionic liquid. acs.org

Reactivity: The reactivity of the but-2-ynyl group within this specific molecular architecture has not been studied. The triple bond could potentially be used in click chemistry reactions, polymerization, or as a precursor for further functionalization, but its accessibility and reactivity in this context are unknown.

Structure-Property Relationships: The interplay between the rigid but-2-ynyl group and the flexible hexyl chain is a key area for investigation. How this combination affects properties like surface activity, micelle formation, and biological activity is not understood. The amphiphilic nature of QAS allows them to form micelles, which can enhance their antibacterial effect. nih.gov The specific balance in this molecule could lead to unique self-assembly behaviors.

Biological Activity: While many QAS exhibit antimicrobial properties, the specific efficacy of this compound against various microorganisms (bacteria, fungi, viruses) is unknown. nih.govelsevierpure.com The presence of the alkynyl group could modulate this activity in novel ways. mdpi.com

Toxicity and Environmental Fate: A critical aspect for any new chemical is its toxicological profile and environmental impact. nih.gov There is no information on the potential toxicity of this compound to humans or other organisms, nor on its biodegradability.

Prospective Research Avenues and Innovative Methodologies

The unique structure of this compound suggests several promising avenues for future research. The overarching goal would be to synthesize and characterize this compound, and then to explore its potential as a task-specific material.

Synthesis and Characterization:

Systematic Synthesis: The first step would be the synthesis of the compound, likely via the Menshutkin reaction, followed by thorough purification and characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. nih.gov

Physicochemical Profiling: A detailed investigation of its physical properties would be essential. This would include determining its melting point to assess its potential as an ionic liquid, as well as measuring its viscosity, conductivity, and thermal stability using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). nih.gov

Exploration of Functional Properties:

"Click" Chemistry and Polymerization: The but-2-ynyl group is a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This would allow for the straightforward covalent attachment of this QAS to surfaces or other molecules, creating functionalized materials. Research could also explore its potential as a monomer for polymerization, leading to novel polyelectrolytes with tailored properties. nih.gov

Task-Specific Ionic Liquid (TSIL) Development: By pairing the this compound cation with various anions, a library of related ionic liquids could be created. conicet.gov.arsustainability-directory.com These could then be screened for specific applications, such as:

Catalysis: The unique structure might influence reaction rates or selectivity in organic synthesis. tandfonline.com

Separations: It could be designed to selectively extract specific compounds, such as metal ions or organic molecules, from mixtures. psu.edu

Electrochemical Applications: Its properties as an electrolyte in batteries or other electrochemical devices could be investigated. sustainability-directory.com

Biological and Materials Science Applications:

Antimicrobial Activity: A thorough evaluation of its antimicrobial properties against a panel of relevant bacteria and fungi is warranted. elsevierpure.com Structure-activity relationship studies could be performed by synthesizing analogues with different alkyl chain lengths to optimize biological activity. mdpi.com

Surface Modification: The compound could be used to modify surfaces, imparting antimicrobial or anti-fouling properties. mdpi.com Its ability to form self-assembled monolayers on various substrates could be investigated using techniques like atomic force microscopy (AFM).

Advanced Materials: Incorporation of this QAS into polymer matrices could lead to the development of new composite materials with enhanced properties, such as antimicrobial plastics or functional coatings. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for But-2-ynyl-hexyl-dimethyl-ammonium, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves quaternization of tertiary amines with propargyl bromides. Use anhydrous solvents (e.g., acetonitrile or THF) to minimize hydrolysis. Purification via recrystallization in ethanol/ethyl acetate mixtures or column chromatography (silica gel, gradient elution with CH₂Cl₂:MeOH) is recommended. Monitor reaction progress using TLC (Rf ~0.3–0.5 in 9:1 CHCl₃:MeOH) and confirm purity via NMR (absence of peaks at δ 1.5–2.0 ppm for unreacted hexyl-dimethyl-amine) .

Q. How should researchers characterize the molecular structure of this compound?

- Methodological Answer : Employ X-ray crystallography for definitive structural confirmation (e.g., monoclinic crystal system analysis with MoKα radiation). Complement with FT-IR (C≡C stretch at ~2100–2250 cm⁻¹) and ¹³C NMR (quaternary ammonium peak at δ 70–80 ppm). For hygroscopic samples, use a glovebox during sample preparation to prevent moisture interference .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use NIOSH-approved face shields and nitrile gloves to avoid skin/eye contact. Work in a fume hood with negative pressure to prevent inhalation. Decontaminate spills with 10% acetic acid, followed by sodium bicarbonate neutralization. Dispose of waste via certified hazardous waste programs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound in solvent-free systems?

- Methodological Answer : Test microwave-assisted synthesis (80–100°C, 20–30 min) to reduce side reactions. Use kinetic modeling (e.g., pseudo-first-order rate constants) to identify temperature-dependent degradation pathways. Compare solvent-free yields with traditional methods and validate via HPLC-MS (ESI+ mode for ammonium ion detection) .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Perform variable-temperature NMR (VT-NMR) to assess dynamic effects like restricted rotation of the hexyl chain. Cross-validate with DFT computational models (B3LYP/6-31G* basis set) to simulate coupling constants. If discrepancies persist, consider isotopic labeling (e.g., deuterated solvents) to isolate solvent interactions .

Q. What strategies ensure stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH for 6 months. Use UPLC-PDA to track degradation products (e.g., hydrolysis to hexyl-dimethyl-amine). For pH stability, buffer solutions (pH 3–9) and Arrhenius plots can predict shelf-life .

Q. How can computational modeling predict the surfactant behavior of this compound in colloidal systems?

- Methodological Answer : Apply molecular dynamics simulations (GROMACS or NAMD) to calculate critical micelle concentration (CMC). Parameterize force fields using experimental surface tension data. Validate with small-angle X-ray scattering (SAXS) to correlate simulated micelle size with empirical results .

Q. What experimental designs address reproducibility challenges in synthesizing this compound across labs?

- Methodological Answer : Implement a factorial design (DoE) to test variables like stirring rate, solvent purity, and reagent stoichiometry. Share raw datasets (e.g., NMR FID files) via open-access repositories and use interlab comparisons (e.g., via RSD ≤5% for yield). Document protocols using ISA-Tab format for metadata standardization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.